(2s)-2-Phenylpropanamide

Biocatalysis Enantioselective hydrolysis Chiral resolution

Procurement of racemic 2-phenylpropanamide introduces a 50% unreactive fraction in amidase-mediated resolutions and confounds chiral purity analysis. (S)-2-Phenylpropanamide (CAS 13490-74-9) provides: • Defined (S)-stereochemistry for quantitative biocatalytic hydrolysis without substrate waste. • >98% purity (HPLC) suitable as chiral reference standard for SFC/HPLC method development. • Ensures enantiomeric fidelity in GPR88 agonist synthesis and SAR studies.

Molecular Formula C9H12N-
Molecular Weight 134.20 g/mol
CAS No. 13490-74-9
Cat. No. B084607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-2-Phenylpropanamide
CAS13490-74-9
Molecular FormulaC9H12N-
Molecular Weight134.20 g/mol
Structural Identifiers
SMILESCC(C[NH-])C1=CC=CC=C1
InChIInChI=1S/C9H12N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/q-1/t8-/m1/s1
InChIKeyIDNXKZRWMJYYHZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Phenylpropanamide: Baseline Properties and Procurement


(2S)-2-Phenylpropanamide (CAS 13490-74-9; IUPAC: (2S)-2-phenylpropanamide; formula C9H11NO; MW 149.19) is the optically pure (S)-enantiomer of the 2-phenylpropanamide scaffold, featuring a defined stereocenter at the α-carbon position adjacent to the amide functionality . As a chiral primary amide, this compound is a member of the 2-arylpropanamide structural class and bears fundamental physicochemical attributes: a calculated density of 1.1±0.1 g/cm³ and a boiling point of 304.4±21.0 °C at 760 mmHg . The compound is distinguished by its defined stereochemical configuration (S), a property absent in its racemic counterpart (CAS 1125-70-8) and opposite to its (R)-enantiomer (CAS 14182-57-1). This stereospecificity at the α-carbon is the primary determinant of its biological and analytical behavior in chiral environments .

(2S)-2-Phenylpropanamide: Substitution Risks with Racemic or (R)-Enantiomer


Substitution of (2S)-2-phenylpropanamide with its racemate (CAS 1125-70-8) or (R)-enantiomer (CAS 14182-57-1) carries defined, measurable performance penalties across multiple scientific and industrial contexts. In enantioselective enzymatic systems, amidases from Agrobacterium tumefaciens d3 and Sulfolobus tokodaii strain 7 exhibit clear substrate stereopreference, converting the S-enantiomer to the corresponding acid while leaving the R-enantiomer essentially unreacted [1][2]. In pharmacological receptor engagement, the antagonist activity of 2-phenylpropanamide-derived compounds differs quantitatively between enantiomers: for the structural analog WAY-100135, the (+) enantiomer demonstrates a pA2 of 7.5 versus only 6.3 for the (−) enantiomer at 5-HT1A receptors [3]. A user procuring racemic material implicitly accepts a 50% fraction of an enantiomer that may be inert, inhibitory, or metabolically divergent in the intended application—imposing a measurable reduction in yield, selectivity, or pharmacological precision that is quantifiable and material to research outcomes and manufacturing economics.

(2S)-2-Phenylpropanamide: Comparative Procurement Evidence


Chiral Purity in Enantioselective Amidases

Procurement of (2S)-2-phenylpropanamide over the racemic mixture (CAS 1125-70-8) is substantiated by defined, quantitative substrate preference in enantioselective amidase systems. The amidase from Agrobacterium tumefaciens d3 converts racemic 2-phenylpropionamide exclusively to (S)-2-phenylpropionic acid, achieving an enantiomeric excess (ee) of >95% at approximately 50% conversion, leaving the (R)-enantiomer essentially unhydrolyzed [1]. Similarly, the thermostable amidase from Sulfolobus tokodaii strain 7 exhibits preferential hydrolysis of the S-enantiomer from the racemic mixture [2]. A user conducting enantioselective biocatalysis who procures racemic material necessarily incurs a minimum 50% substrate waste fraction (the R-enantiomer) that remains unreacted, unless a parallel racemization/recycling step is incorporated.

Biocatalysis Enantioselective hydrolysis Chiral resolution

Enantiomer-Dependent 5-HT1A Antagonism

For 2-phenylpropanamide-containing pharmacophores, the stereochemistry at the α-carbon directly modulates receptor antagonism potency in a quantifiable manner. Using the structurally related 5-HT1A antagonist WAY-100135 [N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide] as a direct comparator system, the (+) enantiomer demonstrated a pA2 value of 7.5 (95% CI: 7.2–8.0) with a Schild plot slope of 1.2 (0.8–1.6, n=17), whereas the (−) enantiomer exhibited only weak antagonist activity with a pA2 of 6.3±0.25 (n=3) in the rat isolated superior cervical ganglion preparation [1]. This represents an approximately 16-fold difference in antagonist potency (Δ pA2 = 1.2; corresponding to a ~16× difference in Kd) attributable solely to the stereochemical configuration at the 2-phenylpropanamide α-carbon.

Pharmacology 5-HT1A receptor Enantioselective antagonism

Stereochemical Building Block vs. Racemic Form

The (S)-enantiomer of 2-phenylpropanamide serves as a defined stereochemical building block—specifically, as the 'amide cap'—in the synthesis of potent GPR88 agonists such as 2-AMPP . In this application, the stereochemical configuration at the α-carbon is fixed and non-interchangeable; substitution with the (R)-enantiomer or racemic material would yield a different stereoisomer or a mixture, respectively, altering the three-dimensional pharmacophore presentation at the GPR88 binding pocket. While quantitative comparative activity data for the isolated enantiomers of 2-AMPP are not publicly available, the class-level inference from the WAY-100135 enantiomer data (Δ pA2 = 1.2; ~16-fold potency difference) establishes a precedent that stereochemistry at the 2-phenylpropanamide α-carbon is a material determinant of receptor engagement [1].

Medicinal chemistry Chiral pool synthesis GPR88 agonists

Procurement Purity Specifications

Commercially available (2S)-2-phenylpropanamide is supplied at a defined purity grade of 98% (HPLC) as documented in vendor technical specifications, providing a verifiable benchmark for research and industrial procurement . While direct comparative purity data for the (R)-enantiomer and racemate from a single controlled source are not aggregated in the available literature, the specification of a validated purity grade constitutes a minimum quality assurance criterion. This contrasts with generic or unbranded supplies of 2-phenylpropanamide where purity specifications may be undefined or variable. The monoisotopic mass of 149.084064 and the defined stereocenter count (1 of 1 defined stereocentres) further enable unambiguous analytical verification via chiral HPLC or supercritical fluid chromatography (SFC) methods [1].

Analytical chemistry Purity specification Procurement criteria

(2S)-2-Phenylpropanamide: Research & Industrial Applications


Biocatalytic (S)-Acid Production

(2S)-2-Phenylpropanamide serves as a defined substrate in enantioselective amidase systems for the production of optically pure (S)-2-phenylpropionic acid. As demonstrated by Trott et al. (2001), the purified amidase from Agrobacterium tumefaciens d3 converts racemic 2-phenylpropionamide to the corresponding (S)-acid with an enantiomeric excess >95% at approximately 50% conversion [1]. Procuring the optically pure (S)-enantiomer rather than the racemate eliminates the unreactive (R)-fraction, enabling direct hydrolysis without the 50% substrate waste penalty inherent to racemic starting material. This application scenario is directly relevant to industrial biocatalysis and chiral pool synthesis where atom economy and enantiopurity are critical process metrics.

Stereodefined Amide Cap in GPR88 Agonist Synthesis

In medicinal chemistry, (2S)-2-phenylpropanamide is employed as a stereochemically defined building block—specifically as the 'amide cap' moiety—in the synthesis of potent GPR88 agonists including 2-AMPP . The defined (S)-configuration at the α-carbon is integral to the three-dimensional pharmacophore presentation at the receptor binding pocket. Procurement of the (2S)-enantiomer ensures fidelity to published SAR studies, whereas substitution with the (R)-enantiomer or racemic material introduces a stereochemical variable that may compromise target engagement. Class-level evidence from structurally related 2-phenylpropanamide-derived antagonists (WAY-100135) demonstrates that stereochemistry at this α-carbon can produce an approximately 16-fold difference in receptor antagonist potency [2], underscoring the materiality of stereochemical identity in pharmacological applications.

Chiral Chromatography Reference Standard

(2S)-2-Phenylpropanamide, with its defined monoisotopic mass (149.084064) and single stereocenter, serves as an analytical reference standard for the development and validation of chiral separation methods . Supercritical fluid chromatography (SFC) methods employing OD-H or IC columns have demonstrated baseline enantiomeric separation of structurally related amide analogs, and (2S)-2-phenylpropanamide can function as a calibration or system suitability standard in such chiral analytical workflows [3]. Commercial availability at 98% purity (HPLC) provides a documented purity benchmark suitable for method validation requirements . Procurement of the defined (S)-enantiomer rather than racemic material enables unambiguous retention time assignment and enantiomeric excess determination in chiral purity analyses.

Chiral Building Block for Enantioselective Synthesis

The optically pure (S)-enantiomer serves as a versatile chiral intermediate in organic synthesis, particularly for the construction of α-substituted carbonyl derivatives and enantioselective drug candidates . The presence of the defined stereocenter enables downstream stereochemical control in subsequent transformations. Unlike the racemic mixture, which would yield a statistical distribution of diastereomers when coupled with other chiral entities, (2S)-2-phenylpropanamide provides a single, defined stereochemical input. This application scenario is supported by the broader class of 2-arylpropanamide derivatives used in pharmaceutical development, including phenylpropanamide-based κ-opioid receptor (KOR) agonists currently under patent protection for pain-related indications [4].

Technical Documentation Hub

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